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molecular formula C11H17NO2 B8638242 N-(2-ethoxyethyl)-2-methoxyaniline

N-(2-ethoxyethyl)-2-methoxyaniline

Cat. No. B8638242
M. Wt: 195.26 g/mol
InChI Key: LYTIUCOZVJXBNC-UHFFFAOYSA-N
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Patent
US06171866B2

Procedure details

A suspension of 12.3 g (100 mmol) o-anisidine M10, 11.9 g (110 mmol) chloroethyl ethyl ether M14, 15.2 g (110 mmol) K2CO3 and 9.1 g (55 mmol) KI in 55 ml DMF was heated at 95° C. for 18 hours. DMF was evaporated and the residue was dissolved in 100 ml CHCl3 and 100 ml saturated NaCl. The organic layer was dried over Na2SO4. The solvent was evaporated to give 19.4 g crude oil. The crude oil was purified with a plug packed with 84 g silica gel 100 with CHCl3/cyclohexane (1:1, v/v) as eluant to afford 7.85 g pure product (yield: 40%).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.[CH2:10]([O:12][CH2:13][CH2:14]Cl)[CH3:11].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:10]([O:12][CH2:13][CH2:14][NH:9][C:4]1[C:3](=[CH:8][CH:7]=[CH:6][CH:5]=1)[O:2][CH3:1])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Name
Quantity
11.9 g
Type
reactant
Smiles
C(C)OCCCl
Name
Quantity
15.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
55 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 ml CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give 19.4 g crude oil
CUSTOM
Type
CUSTOM
Details
The crude oil was purified with a plug

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCNC=1C(OC)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.85 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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